molecular formula C15H14N2O B13985361 2-[(Diphenylmethylene)amino]acetamide CAS No. 79289-52-4

2-[(Diphenylmethylene)amino]acetamide

Cat. No.: B13985361
CAS No.: 79289-52-4
M. Wt: 238.28 g/mol
InChI Key: COXLHNQVBHANGP-UHFFFAOYSA-N
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Description

2-[(Diphenylmethylene)amino]acetamide is a synthetic acetamide derivative featuring a diphenylmethylene (benzhydrylidene) group attached to the amino moiety of the acetamide backbone. This structural motif enhances lipophilicity and aromatic interactions, making it a candidate for medicinal chemistry applications. The compound is primarily utilized as an intermediate in synthesizing adenosine A2A receptor antagonists, as demonstrated in the synthesis of benzoxazole derivatives (e.g., compound 57 in ) and spiro-oxazolidinone analogs (). Its role in drug discovery stems from its ability to modulate receptor binding through steric and electronic effects .

The diphenylmethylene group contributes to reduced aqueous solubility but improved membrane permeability, a critical factor in central nervous system (CNS) drug design .

Properties

CAS No.

79289-52-4

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(benzhydrylideneamino)acetamide

InChI

InChI=1S/C15H14N2O/c16-14(18)11-17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,18)

InChI Key

COXLHNQVBHANGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of [(Diphenylmethylene)amino]acetonitrile with Isocyanates

One established method for preparing this compound involves the reaction of [(Diphenylmethylene)amino]acetonitrile with an isocyanate (PgNCO), where Pg is a monovalent protecting group. This reaction yields an acetamide intermediate.

  • Reaction conditions:

    • Performed in the presence of a base such as potassium tert-butoxide, triethylamine, or alkali metal hydrides/carbonates.
    • Conducted in an inert organic solvent like methylene chloride, ethers (THF, diethyl ether), or hydrocarbons (toluene, hexane).
    • Temperature ranges from ambient (0°C to room temperature) to reduced temperatures (-100°C to -10°C), typically ambient to -10°C preferred.
    • Inert atmosphere (e.g., nitrogen) is maintained to prevent side reactions.
  • Example procedure:

    • [(Diphenylmethylene)amino]acetonitrile (700 g, 3.178 mol) dissolved in CH2Cl2 (7 L) under nitrogen.
    • 1,1-Dimethylethyl-isocyanate (442 mL, 3.870 mol) added at 0°C.
    • Potassium tert-butoxide in THF (1.0 M, 3.88 L) added slowly over 1 hour.
    • Stirring continued to complete the reaction.

This step produces the protected acetamide intermediate 4, which is a key precursor in further transformations.

Hydrolysis to Remove Diphenylmethylene Protecting Group

The diphenylmethylene group on the imino nitrogen is removed by hydrolysis to yield the free acetamide.

  • Hydrolysis conditions:

    • Mild acid hydrolysis using dilute mineral acids such as 1 N hydrochloric acid, hydrobromic acid, or sulfuric acid.
    • Aqueous or aqueous-organic solvent systems, often ethyl acetate as the organic solvent.
    • Temperature from 0°C to 100°C, preferably ambient to 70°C.
  • Outcome:

    • The hydrolysis yields the acetamide 5 as an acid addition salt (e.g., hydrochloride).
    • This step is crucial to obtain the free amide for subsequent condensation reactions.

Condensation with Urea Derivatives to Form Imidazole Derivatives

The free acetamide salt is then condensed with urea derivatives or their analogs to form imidazole compounds such as temozolomide.

  • Reagents:

    • Urea derivatives with methyl or other substituents.
    • Orthoformates (e.g., ethyl orthoformate) may be used to facilitate ring closure.
  • Reaction conditions:

    • Typically carried out under mild heating.
    • Solvent and catalyst conditions vary depending on the specific urea derivative used.

This step is more relevant to the synthesis of temozolomide but confirms the utility of this compound as a key intermediate.

Alternative Synthetic Approaches and Structural Insights

Use of Schiff Bases Derived from Glycine and Benzophenone

Research on glycine Schiff bases, including those derived from benzophenone or diphenylmethylene groups, highlights their utility in stereoselective syntheses.

  • Schiff bases such as N-(diphenylmethylene)glycine o-nitroanilide have been employed as pronucleophiles in Brønsted base-catalyzed aldol reactions.
  • The presence of the diphenylmethylene group stabilizes the imine and increases acidity of the α-carbon, facilitating enolization and subsequent reactions.
  • Intramolecular hydrogen bonding involving the nitroanilide moiety enhances reactivity and selectivity.

These Schiff bases can be synthesized by condensation of glycine derivatives with benzophenone or diphenylmethylene amines under controlled conditions.

Catalytic Conditions and Stereoselectivity

Recent studies have demonstrated that ureidopeptide-based Brønsted base catalysts can promote highly diastereo- and enantioselective transformations of glycine Schiff bases.

  • Catalysts such as squaramides and urea derivatives have been tested, with ureidopeptide catalysts providing the best stereocontrol.
  • Reactions are typically conducted in dichloromethane at ambient or reduced temperatures.
  • The stereochemistry of the products is influenced by hydrogen bonding networks and catalyst structure.

Though these studies focus on downstream transformations, they underscore the importance of the diphenylmethylene protecting group in stabilizing intermediates like this compound.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature Solvent(s) Notes
1 Reaction of [(Diphenylmethylene)amino]acetonitrile with isocyanate [(Diphenylmethylene)amino]acetonitrile, PgNCO, base (e.g., potassium tert-butoxide), inert atmosphere (N2) 0°C to ambient (-10°C preferred) CH2Cl2, THF, ethers, hydrocarbons Produces protected acetamide intermediate
2 Acid hydrolysis Mild mineral acid (1 N HCl, HBr, or H2SO4), aqueous/organic solvent (ethyl acetate) 0°C to 70°C (up to 100°C possible) Ethyl acetate + water Removes diphenylmethylene group, yields free acetamide salt
3 Condensation with urea derivatives Urea derivatives (e.g., N-methylurea), orthoformates (ethyl orthoformate) Mild heating Variable Forms imidazole derivatives (e.g., temozolomide)

Chemical Reactions Analysis

Types of Reactions

2-(benzhydrylideneamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(benzhydrylideneamino)acetamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 2-(benzhydrylideneamino)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(benzhydrylideneamino)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(benzhydrylideneamino)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table compares 2-[(Diphenylmethylene)amino]acetamide with structurally related compounds, highlighting substituents, applications, and toxicity profiles:

Compound Name Substituents Molecular Formula Key Applications Toxicity/Regulatory Notes
This compound Diphenylmethylene amino, acetamide C21H18N2O* Medicinal chemistry (A2A antagonists) Limited toxicological data; safety profile unverified
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl C5H7N3O2 Unknown (research chemical) Toxicological properties not thoroughly studied
N,N-Dimethylacetamide (DMAC) Two methyl groups C4H9NO Industrial solvent, polymer production Known hepatotoxin; regulated occupational exposure
Alachlor Chloro, methoxymethyl, diethylphenyl C14H20ClNO2 Herbicide (agricultural use) EPA-regulated; potential carcinogen
N-[2-(diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl, phenyl C14H22N2O Pharmaceutical intermediate Limited toxicity data; likely neuroactive

*Inferred formula based on structural analysis.

Structural and Functional Analysis:

Lipophilicity and Bioactivity: The diphenylmethylene group in this compound increases lipophilicity compared to simpler acetamides like DMAC. This property enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies . In contrast, DMAC’s small size and polar nature (logP ~ -0.34) favor its use as a solvent but limit bioactivity .

Substituent Effects on Applications: Chloro-substituted acetamides (e.g., alachlor): The electron-withdrawing chlorine atom enhances electrophilic reactivity, enabling herbicidal activity by inhibiting plant fatty acid synthesis . Diethylaminoethyl groups (e.g., N-[2-(diethylamino)ethyl]-2-phenylacetamide): Tertiary amines improve solubility in acidic environments (e.g., physiological pH), aiding drug delivery .

Synthetic Methodologies: this compound derivatives are synthesized via condensation reactions (e.g., piperidine-mediated alkylation in acetone ). DMAC is produced through acetylation of dimethylamine, while chloro-acetamides are synthesized via nucleophilic substitution reactions .

Toxicity Profiles: DMAC exhibits well-documented hepatotoxicity and reproductive risks, leading to strict workplace exposure limits (e.g., OSHA PEL: 10 ppm) . The diphenylmethylene derivative’s toxicity remains uncharacterized, though structurally similar hydrazides (e.g., 2-(diethylamino)-N'-(diphenylmethylene)acetohydrazide) are flagged for cautious handling .

Biological Activity

2-[(Diphenylmethylene)amino]acetamide, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in antimicrobial and neuroprotective domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The compound this compound is characterized by its diphenylmethylene group attached to an acetamide moiety. The synthesis typically involves the reaction of diphenylmethanamine with acetic anhydride or acetic acid under controlled conditions. This structural configuration is believed to contribute significantly to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial potential of derivatives of this compound. For instance, a series of acetamide derivatives were synthesized and tested for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like levofloxacin.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2bE. coli12.5 μg/mL
2cS. aureus25 μg/mL
2iB. subtilis6.25 μg/mL

These findings suggest that modifications to the acetamide structure can enhance antibacterial potency, making it a promising candidate for further drug development.

Antifungal and Antibiofilm Activity

In addition to antibacterial properties, compounds derived from this compound have also been evaluated for antifungal activity. Some derivatives demonstrated effectiveness against fungal strains such as Candida albicans. Furthermore, the antibiofilm activity was assessed, revealing that certain compounds significantly inhibited biofilm formation in pathogenic bacteria, outperforming established treatments.

Neuroprotective Effects

Neuroprotective properties have also been explored in compounds related to this compound. A study indicated that specific derivatives could protect neuronal cells from oxidative stress-induced damage. The protective effects were attributed to their ability to inhibit carbonic anhydrase II, a target implicated in neurodegenerative diseases.

Table 2: Neuroprotective Activity of Selected Derivatives

CompoundNeuroprotective Effect (Cell Viability %)IC50 (nM)
5c85%16.7
5d70%25.0

These results highlight the potential of these compounds not only as antimicrobial agents but also as neuroprotective agents.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanisms underlying the biological activities of these compounds. For example, docking simulations suggested strong binding affinities between certain derivatives and their biological targets, which correlate with their observed activities in vitro.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in Der Pharma Chemica demonstrated that specific acetamide derivatives displayed significant antibacterial action against clinical strains resistant to common antibiotics . The research emphasized the necessity for novel antibacterial agents due to rising antibiotic resistance.
  • Neuroprotection : Another research highlighted the neuroprotective effects of selected derivatives against sodium nitroprusside-induced neuronal damage . The findings suggest that these compounds could be viable candidates for treating neurodegenerative disorders.
  • Antifungal Activity : In vitro studies indicated that certain derivatives were effective against multiple fungal strains, showcasing a broad spectrum of antimicrobial activity .

Q & A

Advanced Research Question

  • CO₂ Utilization : Replace toxic reagents with CO₂ as a carbonyl source in acetamide synthesis, reducing waste .
  • Solvent-Free Reactions : Mechanochemical grinding of reactants with K₂CO₃ improves atom economy .
  • Catalytic Systems : Use recyclable catalysts (e.g., immobilized ionic liquids) to enhance sustainability .
    A 2018 study demonstrated a 90% yield for acetamides using CO₂ and methanol under mild conditions, though diphenylmethylene incorporation requires further optimization .

What challenges arise in multi-step syntheses of this compound derivatives, and how are they mitigated?

Advanced Research Question

  • Low Intermediate Yields : Protect reactive groups (e.g., amines) during coupling steps to prevent side reactions .
  • Purification Complexity : Use flash chromatography or recrystallization to isolate intermediates .
  • Scalability : Replace batch reactors with flow chemistry systems for better temperature and mixing control .
    For example, a 2013 study on a structurally complex acetamide achieved a 5% overall yield via 11 steps, highlighting the need for step-efficient routes .

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